11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . This reaction typically requires refluxing the mixture in the presence of a catalytic amount of acetic acid for about 40 minutes, followed by the addition of the aldehyde .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted synthesis. This technique uses silica-supported fluoroboric acid as a catalyst, which significantly reduces reaction times and improves yields . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal cations like Cd²⁺.
Medicine: Explored for its anxiolytic and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. For instance, it binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
- 11-(2-Fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(2-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of fluorine atoms on the phenyl ring, which enhances its chemical stability and biological activity . This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C21H20F2N2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 |
InChI Key |
AKEFCOYVXNFSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)F)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.